Tenuifolin

Catalog No.
S652850
CAS No.
20183-47-5
M.F
C36H56O12
M. Wt
680.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tenuifolin

CAS Number

20183-47-5

Product Name

Tenuifolin

IUPAC Name

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid

Molecular Formula

C36H56O12

Molecular Weight

680.8 g/mol

InChI

InChI=1S/C36H56O12/c1-31(2)10-11-35(30(45)46)12-13-36(17-38)18(19(35)14-31)6-7-22-32(3)15-20(39)27(34(5,29(43)44)23(32)8-9-33(22,36)4)48-28-26(42)25(41)24(40)21(16-37)47-28/h6,19-28,37-42H,7-17H2,1-5H3,(H,43,44)(H,45,46)/t19-,20-,21+,22+,23+,24+,25-,26+,27-,28-,32+,33+,34-,35-,36-/m0/s1

InChI Key

DBJLNNAUDGIUAE-YGIRLYIESA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)CO)C(=O)O)C

Synonyms

Tenuifoline; 3β-(β-D-glucopyranosyloxy)-2β,27-dihydroxy-olean-12-ene-23,28-dioic Acid;β-D-2β,3β,27-Trihydroxyolean-12-ene-23,28-dioic acid-3-glucopyranoside;Presenegenin-3-O-glucoside;

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)CO)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C

Tenuifolin is a flavone found in various plants, including Holzknechtia lanceolata, Carthamus tinctorius (safflower), and Scutellaria baicalensis (Chinese skullcap) []. Research suggests tenuifolin may possess a variety of properties with potential applications in scientific studies. Here's a closer look at some key areas of investigation:

Neuroprotective Effects

Studies have explored tenuifolin's potential role in neurodegenerative diseases like Alzheimer's disease. In vitro and in vivo models suggest tenuifolin may help reduce the formation of amyloid beta plaques, a hallmark of Alzheimer's disease [, ]. Additionally, research indicates tenuifolin may protect neurons from damage caused by oxidative stress, a contributing factor in neurodegeneration [].

Anti-inflammatory and Immunomodulatory Effects

Research suggests tenuifolin may possess anti-inflammatory and immunomodulatory properties. Studies indicate tenuifolin may suppress the activity of inflammatory pathways and cytokine production, potentially offering benefits in inflammatory conditions [, ].

Anticancer Properties

Studies have investigated tenuifolin's potential role in cancer. In vitro research suggests tenuifolin may exhibit anti-cancer properties by inducing cell death in cancer cells and suppressing their proliferation [, ]. However, further investigation is needed to understand its potential application in cancer treatment.

Tenuifolin is a natural compound primarily extracted from the roots of Polygala tenuifolia, a plant used in traditional Chinese medicine for various therapeutic purposes. It is classified as a saponin, characterized by its complex glycosidic structure, which contributes to its biological activities. The molecular formula of tenuifolin is C₃₆H₅₆O₁₂, with a molecular weight of 680.37 g/mol .

, particularly hydrolysis, which can convert it into simpler saponins. For instance, during the extraction process from Polygala tenuifolia, an alkaline hydrolysis step is often employed to break down polygalic acid into its active form, tenuifolin. This process significantly alters its properties, including reducing toxicity and enhancing its pharmacological effects .

Tenuifolin exhibits a variety of biological activities, making it a compound of interest in pharmacological research:

  • Neuroprotective Effects: Tenuifolin has been shown to protect neuronal cells from damage induced by amyloid-beta oligomers, which are implicated in Alzheimer's disease. It reduces neuroinflammation and oxidative stress by modulating the nuclear factor-kappa B signaling pathway .
  • Cognitive Enhancement: Studies indicate that tenuifolin can improve learning and memory deficits in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent for cognitive disorders .
  • Sleep-Inducing Properties: Tenuifolin has demonstrated significant sleep-enhancing effects in animal studies, likely mediated through GABAergic systems and the inhibition of noradrenergic activity .

The synthesis of tenuifolin can be achieved through various methods:

  • Extraction from Natural Sources: The most common method involves extracting the compound from dried roots of Polygala tenuifolia using ethanol or other solvents. This method includes steps like refluxing the plant material with ethanol, alkaline hydrolysis, and recrystallization to obtain pure tenuifolin .
  • Total Synthesis: Various synthetic approaches have been developed:
    • An intramolecular Nicholas reaction has been utilized to construct the compound through cyclization reactions involving propargyldicobalt cations with electron-rich arenes .
    • Another method involves PIFA-mediated oxidative biaryl coupling to achieve total synthesis in a series of linear steps .

Tenuifolin's applications are primarily found in the fields of medicine and pharmacology:

  • Cognitive Disorders: Due to its neuroprotective properties, it is being explored for potential use in treating Alzheimer's disease and other cognitive impairments.
  • Sleep Disorders: Its sleep-enhancing effects suggest possible applications in managing insomnia and related conditions.
  • Traditional Medicine: Tenuifolin continues to be utilized in traditional Chinese medicine for promoting mental clarity and tranquility.

Research has focused on the interactions of tenuifolin with various biological systems:

  • Cellular Interactions: Studies indicate that tenuifolin interacts with microglial cells, inhibiting inflammatory responses and oxidative stress markers such as tumor necrosis factor-alpha and interleukin-6 .
  • Neurotransmitter Modulation: It influences neurotransmitter levels, particularly GABA and noradrenaline, which are crucial for sleep regulation and anxiety management .

Several compounds share structural or functional similarities with tenuifolin. Here are some notable examples:

Compound NameSourceSimilarity to TenuifolinUnique Features
Polygala saponinsPolygala tenuifoliaBoth are extracted from the same plantVarying degrees of potency and bioactivity
GinsenosidesPanax ginsengBoth are saponins with neuroprotective effectsGinsenosides also exhibit anti-fatigue effects
Oleanolic acidVarious plantsStructural similarity as triterpenoidsKnown for anti-inflammatory properties

Tenuifolin stands out due to its specific neuroprotective effects against Alzheimer's-related pathology and its unique sleep-enhancing properties, distinguishing it from other similar compounds that may not exhibit these particular benefits.

Tenuifolin possesses the molecular formula C₃₆H₅₆O₁₂ with a molecular weight of 680.82 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 20183-47-5 and is systematically classified as a triterpenoid saponin [1] [4]. Structural elucidation studies have confirmed that tenuifolin represents a pentacyclic triterpene glycoside containing a single glucose moiety attached to an oleanane skeleton [1] [5].

The molecular structure consists of an aglycone component known as presenegenin, which features a characteristic oleanane backbone with two carboxylic acid functional groups [2] [5]. This aglycone is glycosidically linked to a β-D-glucopyranose unit at the C-3 position [1] [2]. Spectroscopic analysis has revealed that the compound contains fifteen defined stereocenters, contributing to its complex three-dimensional architecture [2] [6].

Advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the structural identity of tenuifolin [4] [6]. The molecular structure demonstrates the characteristic features of oleanane-type triterpenoids, including the pentacyclic ring system and specific substitution patterns that distinguish it from other saponin compounds [12] [14].

PropertyValue
Molecular FormulaC₃₆H₅₆O₁₂
Molecular Weight680.82 g/mol
CAS Number20183-47-5
Chemical ClassTriterpenoid saponin (oleanane-type)
Stereoisomers15 defined stereocenters
Aglycone ComponentPresenegenin (dicarboxylic acid derivative)
Sugar MoietySingle glucose unit

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The complete International Union of Pure and Applied Chemistry systematic name for tenuifolin is (2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid [1] [2]. This comprehensive nomenclature reflects the detailed stereochemical configuration and functional group positioning within the molecular structure.

Alternative systematic designations include the descriptor "Olean-12-ene-23,28-dioic acid, 3-(β-D-glucopyranosyloxy)-2,27-dihydroxy-, (2β,3β,4α)-" which emphasizes the oleanane skeleton framework [1] [4]. The compound is also referenced as "2β,27-Dihydroxy-3β-(β-D-glucopyranosyloxy)oleana-12-ene-23,28-dioic acid" in chemical databases [2] [3].

Systematic classification places tenuifolin within the broader category of natural products as a member of the triterpenoid saponin family [1] [13]. More specifically, it belongs to the oleanane-type pentacyclic triterpenes, which represent one of the most abundant structural classes of plant-derived triterpenoids [12] [13]. The presence of the glycosidic linkage classifies it as a monodesmosidic saponin, indicating attachment of a single sugar chain to the aglycone backbone [12] [13].

The compound exhibits synonymous nomenclature including "Presenegenin 3-glucoside" and "Tenuifoline," reflecting historical naming conventions and structural relationships to related compounds [2] [5]. These alternative designations are commonly encountered in phytochemical literature and commercial chemical databases.

Classification LevelDescription
Main ClassTriterpenoid saponin
SubclassPentacyclic triterpene glycoside
Skeleton TypeOleanane skeleton
Ring System5 fused six-membered rings (A, B, C, D, E)
Functional GroupsTwo carboxylic acids, multiple hydroxyl groups
Glycosidic Componentβ-D-Glucopyranose
Glycosidic Linkageβ-configuration at C-3 position

Physicochemical Properties and Stability Characteristics

Tenuifolin exhibits distinctive physicochemical properties that influence its behavior under various experimental and storage conditions [3] [22]. The compound demonstrates a melting point range of 201-204°C, indicating substantial thermal stability under normal laboratory conditions [3] [22]. Predicted boiling point calculations suggest a value of 853.6 ± 65.0°C, though this represents a theoretical estimate given the compound's tendency to decompose before reaching such elevated temperatures [3] [22].

The density of tenuifolin has been determined to be 1.39 grams per cubic centimeter, reflecting the compact molecular packing characteristic of pentacyclic triterpenoids [3]. Optical rotation measurements reveal a specific rotation of +49° when measured at a concentration of 0.8 in ethanol, indicating the compound's inherent chirality and predominant stereochemical configuration [3].

Solubility characteristics demonstrate that tenuifolin exhibits limited water solubility, being classified as only slightly soluble in aqueous media [22]. Enhanced solubility is observed in dimethyl sulfoxide, achieving concentrations up to 30 milligrams per milliliter (146.88 millimolar) [20] [21]. The compound shows slight solubility in methanol and pyridine, while demonstrating better dissolution in ethanol [20] [22].

Stability assessments reveal that tenuifolin possesses hygroscopic properties, readily absorbing moisture from the atmosphere [3] [22]. This characteristic necessitates careful storage under controlled conditions to maintain compound integrity. The predicted acid dissociation constant value of 4.15 ± 0.70 suggests moderate acidity, consistent with the presence of carboxylic acid functional groups [3] [22].

Storage recommendations specify maintenance at -20°C under an inert atmosphere with protection from light exposure [3] [4]. These conditions are essential for preserving the compound's chemical stability and preventing degradation processes that could compromise analytical accuracy [4] [22].

Solvent/ConditionProperty/Value
WaterSlightly soluble
Dimethyl Sulfoxide30 mg/mL (146.88 mM)
MethanolSlightly soluble
EthanolSoluble
PyridineSlightly soluble
Storage Temperature-20°C (recommended)
Stability CharacteristicsHygroscopic, sensitive to moisture
Light SensitivityProtect from light
Atmospheric StabilityStore under inert atmosphere

Stereochemistry and Conformational Analysis

The stereochemical complexity of tenuifolin arises from its fifteen defined stereocenters, each contributing to the overall three-dimensional molecular architecture [2] [6]. The absolute configuration has been systematically determined through spectroscopic analysis and comparison with related triterpenoid structures, establishing the specific spatial arrangement of substituents around each chiral center [1] [6].

The oleanane skeleton adopts a characteristic chair conformation for each of the five six-membered rings, designated as rings A, B, C, D, and E [14] [17]. This conformational preference minimizes steric interactions while maximizing stability through optimal bond angles and torsional arrangements [14] [17]. The rigid pentacyclic framework constrains molecular flexibility, resulting in a relatively fixed three-dimensional structure [14] [15].

Conformational analysis reveals that the glucose moiety attached at the C-3 position exhibits β-anomeric configuration, as confirmed through nuclear magnetic resonance coupling patterns and optical rotation data [1] [2]. The β-linkage provides enhanced stability compared to the corresponding α-anomer and influences the overall molecular shape and intermolecular interactions [12] [13].

Molecular dynamics simulations have demonstrated that tenuifolin maintains structural integrity through intramolecular hydrogen bonding networks [6]. These interactions primarily involve the hydroxyl groups of the glucose unit and the carboxylic acid functionalities of the aglycone, contributing to conformational stability [6]. The compound's ability to form stable complexes with protein targets has been attributed to its well-defined three-dimensional structure and strategic positioning of hydrogen bond donors and acceptors [6] [28].

Stereochemical relationships within the molecule include the specific orientation of methyl groups at positions characteristic of the oleanane framework [14] [17]. The C-29 methyl group positioning at C-20 of the E ring distinguishes oleanane-type compounds from their ursane counterparts, where this substituent is located at C-19 [14]. This structural distinction influences both physical properties and biological activity profiles [14] [19].

The conformational rigidity imposed by the pentacyclic framework results in limited rotational freedom around single bonds within the ring system [15]. However, the glucose substituent retains some conformational flexibility, particularly around the glycosidic linkage, allowing for adaptive binding to molecular targets while maintaining the core structural integrity [6] [12].

Triterpenoid Saponin Classification and Structural Relationships

Tenuifolin belongs to the extensively studied class of triterpenoid saponins, which represent a diverse group of plant secondary metabolites characterized by the presence of a triterpene aglycone linked to one or more sugar moieties [12] [13]. Within this broad classification, tenuifolin specifically represents an oleanane-type pentacyclic triterpenoid saponin, placing it among the most structurally abundant and pharmacologically significant members of this chemical family [12] [13].

The oleanane skeleton that forms the backbone of tenuifolin consists of five fused six-membered rings arranged in a characteristic three-dimensional configuration [14] [17]. This structural framework is biosynthetically derived from the cyclization of 2,3-oxidosqualene through the action of specific oxidosqualene cyclase enzymes, which direct the formation of the pentacyclic ring system [12] [15]. The resulting β-amyrin intermediate undergoes subsequent oxidative modifications to generate the diverse array of oleanane-type compounds found in nature [12] [15].

Structural relationships within the triterpenoid saponin family demonstrate that tenuifolin shares common features with other oleanane derivatives while maintaining distinctive characteristics [12] [13]. The presence of two carboxylic acid groups at positions 23 and 28 of the oleanane framework represents a relatively uncommon substitution pattern that distinguishes tenuifolin from more prevalent monocarboxylic acid derivatives such as oleanolic acid [14] [19]. This dicarboxylic acid functionality significantly influences the compound's physicochemical properties and biological activity profile [14] [19].

The glycosidic component of tenuifolin consists of a single β-D-glucose unit attached at the C-3 position of the aglycone [1] [12]. This monodesmosidic structure contrasts with bidesmosidic saponins that contain sugar chains at multiple positions on the triterpene backbone [12] [13]. The β-anomeric configuration of the glucose linkage is characteristic of most naturally occurring triterpenoid saponins and contributes to enhanced stability compared to α-linked alternatives [12] [13].

Comparative structural analysis reveals that tenuifolin represents a specific structural variant within the broader category of Polygala tenuifolia saponins [27] [29]. Related compounds from this plant source include onjisaponin B and other polygalasaponins that share the oleanane backbone but differ in their substitution patterns and glycosidic components [28] [29]. These structural variations result in distinct pharmacological profiles while maintaining common mechanistic features related to the shared oleanane framework [28] [29].

The classification of tenuifolin as a secondary saponin reflects its stable chemical properties and resistance to hydrolytic degradation under physiological conditions [7]. This stability is attributed to the β-glycosidic linkage and the structural protection provided by the rigid pentacyclic framework [7] [12]. The compound's membership in the oleanane family also indicates shared biosynthetic origins and evolutionary relationships with other pentacyclic triterpenoids found throughout the plant kingdom [12] [15].

Structural FeatureClassification Details
Core SkeletonOleanane-type pentacyclic triterpene
Ring ConfigurationFive fused six-membered rings (A, B, C, D, E)
Functional SubstitutionDicarboxylic acid at positions 23 and 28
Glycosidic TypeMonodesmosidic (single sugar chain)
Sugar Componentβ-D-Glucopyranose
Linkage PositionC-3 of aglycone backbone
Anomeric Configurationβ-configuration
Saponin ClassificationSecondary saponin with enhanced stability

XLogP3

2.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

680.37717722 g/mol

Monoisotopic Mass

680.37717722 g/mol

Heavy Atom Count

48

Appearance

Powder

Dates

Modify: 2023-08-15

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